6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid
Overview
Description
6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C7H8N2O2S and a molecular weight of 184.22 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid consists of a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms .Physical And Chemical Properties Analysis
6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid is a solid substance . It has a molecular weight of 184.22 .Scientific Research Applications
Proteomics Research
6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid: is utilized in proteomics research due to its potential in modifying peptides and proteins. Its molecular structure allows for the introduction of sulfur-containing moieties, which can be particularly useful in studying protein folding, stability, and structure-function relationships .
Pharmaceutical Development
In pharmacology, this compound finds application in the synthesis of various drugs. Pyrimidine derivatives are known to exhibit a wide range of biological activities and are components of several pharmaceuticals, including antiviral drugs, anti-inflammatory agents, and treatments for hyperthyroidism .
Agricultural Chemistry
The compound’s derivatives may be explored for their potential as agrochemicals. Pyrimidines have been investigated for their use as herbicides and insecticides, and modifications to their structure can lead to the development of new compounds with enhanced activity and specificity .
Material Science
In material science, 6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid could be a precursor for the synthesis of novel organic compounds that can be used in the creation of new materials with desirable thermal and electrical properties .
Environmental Science
This compound may be used in environmental science research to develop chemical sensors or absorbents for the detection and removal of pollutants. Its ability to bind to various metals and organic compounds makes it a candidate for studying environmental remediation techniques .
Biochemistry
In biochemistry, the compound is valuable for studying enzyme-catalyzed reactions where pyrimidine rings serve as substrates or inhibitors. Understanding these interactions is crucial for the development of enzyme-based assays and therapeutics .
Analytical Chemistry
6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid: can be used in analytical chemistry for the development of new analytical reagents. Its structural features may be exploited in chromatography and spectroscopy for the separation and identification of complex mixtures .
Chemical Engineering
Lastly, in chemical engineering, this compound can be involved in process optimization studies, particularly in the synthesis of fine chemicals. Its reactivity and stability under various conditions can inform the design of efficient and scalable chemical processes .
properties
IUPAC Name |
6-methyl-2-methylsulfanylpyrimidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S/c1-4-3-5(6(10)11)9-7(8-4)12-2/h3H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUATPPOUXOXJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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